molecular formula C7H12N4O B1289589 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide CAS No. 247583-80-8

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide

Cat. No.: B1289589
CAS No.: 247583-80-8
M. Wt: 168.2 g/mol
InChI Key: ZVVNGCZZXMLAOA-UHFFFAOYSA-N
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Description

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Biochemical Analysis

Biochemical Properties

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors, altering their conformation and impacting signal transduction processes. These interactions highlight the compound’s potential as a modulator of biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain transcription factors, leading to changes in gene expression profiles. This can result in altered cellular responses, such as increased proliferation or apoptosis, depending on the context. Furthermore, the compound’s impact on metabolic pathways can lead to shifts in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged activation of signaling pathways or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can be observed. For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit key enzymes in glycolysis, leading to reduced glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles. These interactions underscore the compound’s potential to impact metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and activity. These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .

Properties

IUPAC Name

4-amino-5-ethyl-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVNGCZZXMLAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593603
Record name 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-80-8
Record name 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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